![molecular formula C9H9NO2S B1439099 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-45-8](/img/structure/B1439099.png)
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
描述
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrrole ring system
作用机制
Target of Action
The primary targets of 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid are the D-amino acid oxidase (DAO) in CHO cells . This compound potently inhibits the cellular activity of transfected DAO .
Mode of Action
This compound interacts with its targets by inhibiting the activity of DAO . This inhibition is potent, with an IC50 against human and rat DAO of 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by this compound affects the biochemical pathways involving DAO . DAO is involved in the metabolism of D-amino acids, including the neurotransmitter D-serine . By inhibiting DAO, this compound can potentially affect the levels of D-serine and other D-amino acids in the body .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to reach its target. This property could potentially enhance its bioavailability.
Result of Action
The inhibition of DAO by this compound can lead to changes in the levels of D-amino acids in the body . This could potentially have various molecular and cellular effects, depending on the specific roles of these D-amino acids.
生化分析
Biochemical Properties
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO) in CHO cells, with an IC50 of 145 nM against human DAO and 114 nM against rat DAO . This compound exhibits no activity towards D-aspartate oxidase (DDO) and P450 enzymes CYP3A4/2D6/3C9, indicating its selectivity . The interactions of this compound with these enzymes suggest its potential utility in modulating biochemical pathways involving DAO.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting DAO activity, which can impact cell signaling pathways and gene expression. The inhibition of DAO by this compound leads to alterations in cellular metabolism, particularly in the metabolism of D-amino acids . These changes can affect cellular homeostasis and potentially lead to therapeutic applications in conditions where DAO activity is dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DAO, preventing the enzyme from catalyzing the oxidation of D-amino acids . This inhibition is selective, as the compound does not affect other enzymes such as DDO or P450 enzymes . The binding interactions of this compound with DAO are crucial for its inhibitory activity and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of DAO, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAO without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and homeostasis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the oxidation of D-amino acids. The compound interacts with DAO, inhibiting its activity and thereby affecting the metabolism of D-amino acids . This interaction can lead to changes in metabolic flux and metabolite levels, which are important for maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on DAO . Targeting signals and post-translational modifications may influence the localization of the compound, enhancing its efficacy in modulating biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the formation of the thieno-pyrrole core followed by the introduction of the ethyl and carboxylic acid groups. One common method starts with the cyclization of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno-pyrrole core. The resulting intermediate is then subjected to further functionalization to introduce the ethyl group at the 4-position and the carboxylic acid group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antiviral and anticancer properties, particularly as an inhibitor of hepatitis C virus and certain demethylases involved in cancer progression.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
- 4-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
Comparison: 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, allyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
属性
IUPAC Name |
4-ethylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHKRSVVAJTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


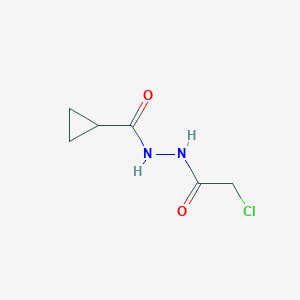
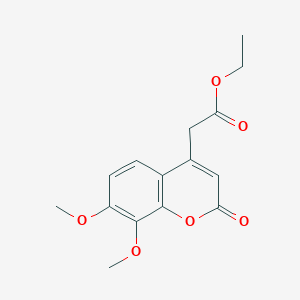
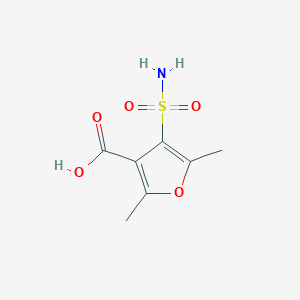
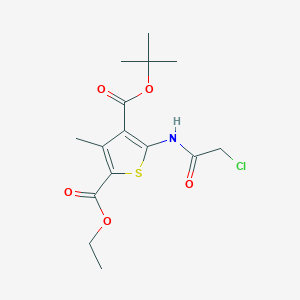
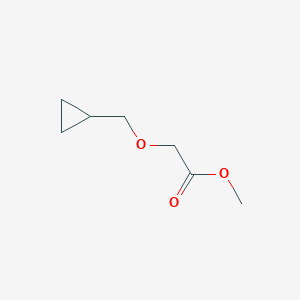
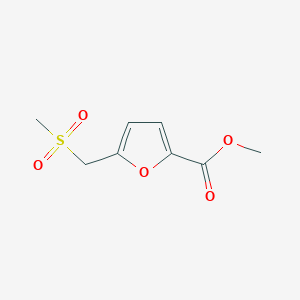
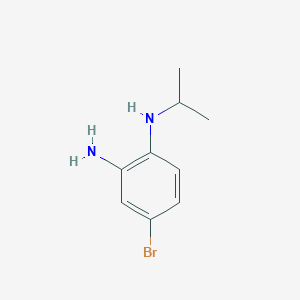


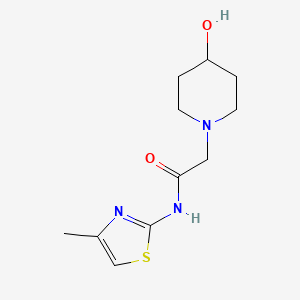
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

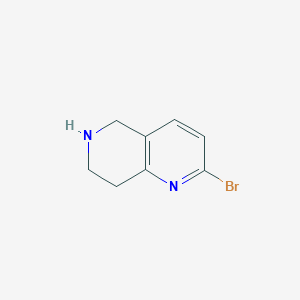
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
